molecular formula C10H19ClN2O B2547156 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride CAS No. 1286275-53-3

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride

Cat. No. B2547156
CAS RN: 1286275-53-3
M. Wt: 218.73
InChI Key: QAIKFWMHPSKOEY-JUAUBFSOSA-N
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Description

“N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride” is a complex organic compound. It contains a cyclohexylamine moiety and a cyclopropane-carboxamide moiety. The presence of these functional groups could suggest potential biological activity, as both cyclohexylamine and cyclopropane derivatives are found in various bioactive compounds .


Molecular Structure Analysis

The cyclopropane ring in the molecule is a three-membered carbon ring, which is known to have angle strain due to its deviation from the ideal tetrahedral bond angle of 109.5 degrees . The cyclohexyl group is a six-membered ring which can adopt various conformations to minimize strain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and carboxamide functional groups, as well as the strained cyclopropane ring. Amines are basic and nucleophilic, while carboxamides can participate in various reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the stereochemistry at the chiral centers. Generally, compounds containing cyclopropane rings, amines, and carboxamides would be expected to have polar character and could form hydrogen bonds .

Scientific Research Applications

Synthesis of Potential Antidepressants

Research into 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has highlighted their potential as antidepressants. Compounds synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid showed significant antidepressant activity in animal tests, with some derivatives more active than imipramine and desipramine. This research provides a foundation for further development of cyclopropane-containing compounds as antidepressants (Bonnaud et al., 1987).

Biological Activities in Plants

The ethylene precursor 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives play a crucial role in plant biology. Studies have identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, confirming the natural occurrence of this conjugate and highlighting the importance of cyclopropane derivatives in ethylene production and plant growth regulation (Hoffman et al., 1982).

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling organic compounds should be followed. This includes avoiding inhalation or contact with skin or eyes, and not ingesting the compound .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis. The cyclopropane ring is a feature of interest in medicinal chemistry, and exploring its effects on the biological activity of the compound could be a fruitful area of research .

properties

IUPAC Name

N-(4-aminocyclohexyl)cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7;/h7-9H,1-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIKFWMHPSKOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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